molecular formula C17H17N3O4 B5821481 4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide

4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide

Cat. No.: B5821481
M. Wt: 327.33 g/mol
InChI Key: QWDCEAORJAXCJS-UHFFFAOYSA-N
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Description

4-nitro-N’-[(2-phenylbutanoyl)oxy]benzenecarboximidamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a nitro group, a phenylbutanoyl group, and a benzenecarboximidamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N’-[(2-phenylbutanoyl)oxy]benzenecarboximidamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-nitrobenzenecarboximidamide with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N’-[(2-phenylbutanoyl)oxy]benzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenylbutanoyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso compounds or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylbutanoyl derivatives.

Scientific Research Applications

4-nitro-N’-[(2-phenylbutanoyl)oxy]benzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-nitro-N’-[(2-phenylbutanoyl)oxy]benzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylbutanoyl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-nitro-N’-[(4-phenylbutanoyl)oxy]benzenecarboximidamide
  • 4-chloro-N’-[(2-phenylbutanoyl)oxy]benzenecarboximidamide

Uniqueness

4-nitro-N’-[(2-phenylbutanoyl)oxy]benzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, in particular, allows for a range of chemical reactions and potential biological activities that may not be observed in similar compounds.

Properties

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-2-15(12-6-4-3-5-7-12)17(21)24-19-16(18)13-8-10-14(11-9-13)20(22)23/h3-11,15H,2H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDCEAORJAXCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C1=CC=CC=C1)C(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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